Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

Catalog No.
S12225548
CAS No.
M.F
C10H13ClN2O2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-((dimethylamino)methyl)picolinat...

Product Name

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

IUPAC Name

methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3

InChI Key

FRNNQGKJDRCLCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a chemical compound with the molecular formula C10H13ClN2OC_{10}H_{13}ClN_{2}O and a molecular weight of approximately 228.67 g/mol. This compound features a picolinate structure, where a dimethylaminomethyl group is attached to the 5-position of the pyridine ring, and a chlorine atom is present at the 6-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

, including:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The chlorinated compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amine derivatives.
  • Oxidation Reactions: Under oxidative conditions, the dimethylamino group may be oxidized to form N-oxide derivatives.

These reactions are significant for synthesizing related compounds and exploring their reactivity.

Preliminary studies suggest that Methyl 6-chloro-5-((dimethylamino)methyl)picolinate exhibits biological activity that may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, indicating potential for use in developing new antibiotics.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways.
  • Cytotoxic Effects: Some derivatives of picolinate compounds have demonstrated cytotoxicity against cancer cell lines, suggesting further investigation into its therapeutic potential.

The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves:

  • Formation of Picolinic Acid Derivative: Starting from 6-chloropicolinic acid, the hydroxymethyl group is introduced via a chloromethylation reaction.
  • Dimethylamino Group Introduction: The dimethylaminomethyl group can be introduced through a nucleophilic substitution reaction with formaldehyde and dimethylamine.
  • Esterification: Finally, esterification with methanol can yield the methyl ester form of the compound.

These methods ensure high yields and purity of the final product.

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate has several applications, including:

  • Pharmaceutical Development: It is being explored as a potential lead compound in drug discovery due to its biological activity.
  • Agricultural Chemicals: The compound may find use in developing agrochemicals aimed at pest control or enhancing plant growth.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Interaction studies are crucial for understanding how Methyl 6-chloro-5-((dimethylamino)methyl)picolinate interacts with biological systems. Research has indicated:

  • Binding Affinity: Investigations into its binding affinity to specific enzymes or receptors can reveal its mechanism of action.
  • Metabolic Pathways: Studies on how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with Methyl 6-chloro-5-((dimethylamino)methyl)picolinate. Here are some notable examples:

Compound NameCAS NumberKey Differences
Methyl 6-chloro-5-methylpicolinate178421-22-2Contains a methyl group instead of dimethylamino
Methyl 6-chloro-5-(hydroxymethyl)picolinate1205671-72-2Features a hydroxymethyl group instead of dimethylamino
Ethyl 6-chloro-5-methylpicolinate178421-21-1Ethyl group instead of methyl
Methyl 6-bromo-5-methylpicolinateNot specifiedBromine atom instead of chlorine

Uniqueness

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate stands out due to its unique combination of both chlorinated and dimethylaminomethyl functionalities. This dual functionality allows it to engage in a broader range of

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

228.0665554 g/mol

Monoisotopic Mass

228.0665554 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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